molecular formula C22H25NO3S B1614167 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone CAS No. 898757-74-9

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone

Cat. No. B1614167
CAS RN: 898757-74-9
M. Wt: 383.5 g/mol
InChI Key: ULWNEUGIWIZULC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, are documented. It is a liquid with a density of 1.117 g/mL at 20°C, a boiling point of 108-111°C/26mmHg, and a refractive index of 1.4819 . The properties of the specific compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone” are not available in the literature.

Scientific Research Applications

  • Antitubercular Drug Research :

    • (Richter et al., 2022) discussed the structural study of a closely related compound, BTZ043, which is a promising antitubercular drug candidate. This study highlights the significance of the molecular structure in its antitubercular properties (Richter et al., 2022).
    • Another study (Pasca et al., 2010) explored the susceptibility of Mycobacterium tuberculosis clinical isolates to Benzothiazinones, indicating the potential of these compounds in treating tuberculosis (Pasca et al., 2010).
  • Pharmacological Evaluation :

    • Brubaker and Colley (1986) synthesized derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes for evaluating potential dopamine agonist activity. This indicates the role of such compounds in neuroscience research (Brubaker & Colley, 1986).
  • Antiviral Research :

    • Research by Apaydın et al. (2020) on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including their synthesis and evaluation for antiviral activity against influenza A and human coronavirus, suggests the potential use of related compounds in antiviral drug development (Apaydın et al., 2020).
  • Drug Discovery :

    • Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes, indicating the innovative use of spiro compounds in drug discovery (Chalyk et al., 2017).
  • Cancer Research :

    • Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development, which showcases the application of benzophenone derivatives in cancer research (Al‐Ghorbani et al., 2017).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, is classified as an irritant. It may cause skin and eye irritation and may cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection . The specific safety and hazard information for “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone” is not available in the literature.

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWNEUGIWIZULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642853
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898757-74-9
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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